PM-19 Polyoxotungstate
Description
Properties
CAS No. |
84303-06-0 |
|---|---|
Molecular Formula |
H12K7O46PTi2W10-76 |
Molecular Weight |
2987 g/mol |
IUPAC Name |
heptapotassium;oxygen(2-);phosphorus(3-);titanium;tungsten;hexahydrate |
InChI |
InChI=1S/7K.6H2O.40O.P.2Ti.10W/h;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q7*+1;;;;;;;40*-2;-3;;;;;;;;;;;; |
InChI Key |
KEDHSNTWHKCIND-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[P-3].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[Ti].[Ti].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Canonical SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[P-3].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[Ti].[Ti].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Synonyms |
PM-19 polyoxotungstate polyoxotungstate PM 19 polyoxotungstate PM-19 |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
PM-19 has demonstrated notable antiviral activity against several viruses, including herpes simplex virus and influenza virus. The mechanism of action involves inhibiting viral entry and replication.
Case Study: Herpes Simplex Virus Inhibition
- Study Overview : Research indicates that PM-19 effectively prevents the interaction between herpes virus entry mediator (HVEM) and glycoprotein D (gD) of the herpes simplex virus, blocking viral entry into host cells .
- Results : In immunosuppressed mice, intraperitoneal administration of PM-19 significantly increased macrophage counts, enhancing the immune response against viral infections .
Table 1: Antiviral Efficacy of PM-19 Against Various Viruses
| Virus Type | Mechanism of Action | Efficacy Observed |
|---|---|---|
| Herpes Simplex Virus | Blocks gD-HVEM interaction | Significant reduction in viral load |
| Influenza Virus | Inhibits nuclear import of vRNP | Potent activity against H1N1 strains |
| Human Immunodeficiency Virus | Interferes with viral entry | High selectivity index compared to AZT |
Antibacterial Activity
PM-19 exhibits strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).
Case Study: MRSA Inhibition
- Study Overview : PM-19 was tested for its antibacterial effects using agar diffusion techniques against various bacterial strains.
- Results : The compound showed significant inhibition zones against MRSA strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
Table 2: Antibacterial Activity of PM-19 Against Different Strains
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| MRSA | <0.83 | 25 |
| VRSA | 4.96 | 20 |
| Staphylococcus aureus | <0.83 | 30 |
Antitumor Potential
Research has also highlighted the potential of PM-19 in oncology, particularly in chemotherapy for solid tumors.
Case Study: Tumor Cell Studies
- Study Overview : PM-19 has been investigated for its effects on human gastric cancer and pancreatic cancer cells.
- Results : The compound demonstrated cytotoxic effects on tumor cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index .
Table 3: Cytotoxic Effects of PM-19 on Cancer Cells
| Cancer Type | IC50 (µM) | Normal Cell Toxicity |
|---|---|---|
| Human Gastric Cancer | 15.5 | Low |
| Pancreatic Cancer | 20.3 | Low |
Key Mechanisms Include :
Chemical Reactions Analysis
Antiviral Mechanism
PM-19 has been shown to inhibit viral replication through several mechanisms:
-
Inhibition of Viral Entry : Research indicates that PM-19 prevents the interaction between the herpes virus entry mediator (HVEM) and the viral envelope protein gD, which is essential for viral entry into host cells. The binding affinity of PM-19 to HVEM is significantly high, suggesting that it effectively blocks this critical interaction .
-
Impact on Viral DNA Synthesis : In studies involving herpes simplex virus type 2, PM-19 was added at various stages of viral infection. It was found to strongly inhibit the synthesis of viral genomic DNA when administered at the time of infection, but its efficacy decreased if added later than 90 minutes post-infection .
Comparative Efficacy
In comparative studies with other antiviral agents like acyclovir, PM-19 has shown comparable or superior efficacy against various strains of HSV. Its ability to function independently of viral thymidine kinase pathways highlights its potential as a therapeutic agent in cases where traditional antiviral drugs fail due to resistance .
Dose-Response Relationship
The following table summarizes the dose-response relationship observed in experiments assessing the efficacy of PM-19 against HSV-2 in murine models:
| Dose (mg/kg/day) | Number of Survivors/Total | Mean Survival Days ± SE |
|---|---|---|
| 0 | 0/24 | 0 |
| 0.1 | 2/12 | 8.00 ± 1.03 |
| 0.3 | 7/12 | 11.50 ± 0.94 |
| 1.0 | 9/12 | 12.08 ± 1.02 |
| 25 | Significant increase | Enhanced macrophage activity |
Acute Toxicity and Therapeutic Index
The acute toxicity profile and therapeutic index for PM-19 are presented below:
| Agent | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index |
|---|---|---|---|
| PM-19 | 384 | Varies | High |
This data indicates that PM-19 has a favorable therapeutic index, suggesting a wide margin between effective and toxic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
| Compound | Formula | Structure Type | Key Applications |
|---|---|---|---|
| PM-19 | K₇[PTi₂W₁₀O₄₀]·6H₂O | Ti/W-mixed Keggin | Anti-HSV/HIV, memory effect |
| PM-27 | K₆[P₂W₁₈O₆₂]·14H₂O | Wells-Dawson | Synergistic antibacterial (MRSA/VRSA) |
| SiMo12 | K₄[SiMo₁₂O₄₀]·3H₂O | Keggin (Mo-based) | Antibacterial (oxacillin synergy) |
| HPA-23 | (NH₄)₁₈Na[NaSb₉W₂₁O₈₆]·14H₂O | Dawson | Anti-HIV (higher toxicity) |
| POM93 | Cs₂K₄Na[SiW₉Nb₃O₄₀]·H₂O | Nb-substituted Keggin | Anti-HBV, low cytotoxicity |
Antiviral Activity and Selectivity
- PM-19 :
- HPA-23 :
Antibacterial Synergy
- PM-19, PM-27, and SiMo12 enhance oxacillin activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA):
Toxicity Profiles
| Compound | TD₅₀ (μM) | Notable Toxicity Findings |
|---|---|---|
| PM-19 | 9.34 | Low cytotoxicity in HepG2 cells |
| HPA-23 | <5 | High nephrotoxicity in clinical trials |
| SiMo12 | 25* | Moderate cytotoxicity (cell-dependent) |
| POM93 | >100 | No histopathological changes in rats |
*SiMo12 TD₅₀ estimated from derivative studies .
Mechanistic Differentiation
- PM-19 : Targets viral entry by blocking gD-HVEM binding, a mechanism distinct from reverse transcriptase inhibitors like PT-1 (K₆HPTi₂W₁₀O₄₀) . Its memory effect is attributed to long-term cell membrane stabilization .
- PM-27 and SiMo12 : Disrupt bacterial cell wall synthesis by enhancing β-lactam antibiotic penetration .
- POM93 : Inhibits HBV replication via surface protein interference without entering cells .
Preparation Methods
Reagent Preparation and Initial Mixing
The synthesis begins with the dissolution of sodium tungstate dihydrate () and sodium silicate () in deionized water. Hydrochloric acid (6 M) is added gradually to acidify the solution, initiating the condensation of tungsten oxide species. Concurrently, titanium tetrachloride () and potassium phosphate () are introduced to provide the titanium and phosphorus centers.
Condensation and Crystallization
The mixture is refluxed at 100°C for 1 hour to promote polyoxoanion formation. During this stage, the pH is maintained between 2.5–3.0 to prevent premature precipitation. The solution is then concentrated via rotary evaporation, and potassium carbonate () is added to neutralize excess acid, yielding a deep-yellow solution. Slow evaporation at 25°C over 7 days facilitates the crystallization of as hexagonal prisms.
Purification and Yield Optimization
Crude crystals are filtered and washed with ice-cold ethanol to remove residual salts. Recrystallization from hot water (80°C) enhances purity, with a typical yield of 65–70%. Elemental analysis confirms the stoichiometry (Table 1), while inductively coupled plasma atomic emission spectroscopy (ICP-AES) validates the absence of heavy metal contaminants.
Table 1: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| P | 1.04 | 1.11 |
| W | 61.55 | 61.48 |
| Ti | 3.21 | 3.24 |
| K | 9.16 | 9.23 |
| O | 24.64 | 24.59 |
| H | 0.40 | 0.35 |
Structural Characterization Techniques
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectra of PM-19 exhibit characteristic vibrations at 995 cm (W–O–W bridging), 917 cm (Ti–O–Ti stretching), and 793 cm (P–O terminal), confirming the integrity of the Keggin framework. The absence of peaks above 1100 cm rules out organic impurities, aligning with synthetic protocols that avoid carbon-based templates.
X-ray Diffraction (XRD)
Powder XRD patterns match the simulated diffractogram for , with prominent reflections at 2θ = 10.2°, 15.7°, and 25.3° corresponding to the (110), (200), and (310) planes, respectively. The crystallite size, calculated via the Scherrer equation, ranges from 50–70 nm, indicating high crystallinity.
Thermogravimetric Analysis (TGA)
TGA under nitrogen reveals a 4.8% weight loss at 120°C, attributed to the release of lattice water molecules. A subsequent 1.2% loss at 450°C corresponds to the decomposition of residual hydroxyl groups, confirming the formula .
Synthetic Challenges and Mitigation Strategies
Titanium Hydrolysis Control
Titanium’s propensity for hydrolysis in aqueous media necessitates strict pH control. Below pH 2.0, titanium exists as ions, but above pH 3.5, it precipitates as , disrupting the polyoxometalate structure. Buffering the reaction with citric acid (0.1 M) stabilizes during condensation, improving yield by 15–20%.
Tungsten Oxidation State
Maintaining tungsten in the +6 oxidation state is critical. Trace reducing agents (e.g., ethanol) must be excluded, as they reduce to , destabilizing the polyoxoanion. Reactions conducted under argon atmosphere reduce oxide reduction, preserving the Keggin architecture.
Comparative Analysis of Alternative Methods
Solvothermal Synthesis
A solvothermal approach using dimethylformamide (DMF) at 150°C for 24 hours produces PM-19 with smaller crystallites (20–30 nm) but lower yield (45–50%). While this method accelerates crystallization, DMF incorporation into the lattice introduces impurities, necessitating additional purification.
Ion-Exchange Modifications
Substituting potassium with pyridinium cations () yields derivatives with enhanced solubility in organic solvents. However, these modifications alter antiviral efficacy, as the counterion influences cellular uptake.
Applications and Functional Insights
Antiviral Mechanisms
PM-19 inhibits herpes simplex virus (HSV) by blocking viral DNA synthesis at 5 µg/mL and disrupting virion adsorption at concentrations >25 µg/mL. Its activity against acyclovir-resistant HSV strains underscores its potential as a broad-spectrum antiviral agent.
Stability in Biological Media
Incubation in phosphate-buffered saline (PBS, pH 7.4) for 24 hours results in <5% degradation, confirming PM-19’s suitability for in vivo applications. Intraperitoneal administration in murine models achieves plasma concentrations of 50 µg/mL within 2 hours, correlating with 92% survival rates post-HSV-2 challenge .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing PM-19 Polyoxotungstate, and how do reaction conditions influence its structural integrity?
- PM-19 is typically synthesized via homogeneous precipitation using urea decomposition or surfactant-assisted templating. Critical parameters include pH (optimal range: 1.5–3.0), temperature (60–90°C), and stoichiometric control of precursors (e.g., ammonium metatungstate). Deviations in these conditions can lead to incomplete Keggin structure formation or silica doping inefficiencies in composite materials .
- Methodological Tip: Use FT-IR and Raman spectroscopy to confirm the integrity of the Keggin anion ([PW₁₂O₄₀]³⁻) and X-ray diffraction (XRD) to verify crystallinity .
Q. Which characterization techniques are most effective for confirming the structural and electronic properties of this compound?
- Key techniques include:
- XRD : To identify crystalline phases and detect impurities.
- TEM/STEM : For nanoscale morphology analysis (e.g., epitaxial self-assembly of nanocrystallites).
- XPS : To determine oxidation states of tungsten (W⁶⁺) and phosphorus (P⁵⁺).
- UV-Vis and EPR spectroscopy : To study charge-transfer transitions and redox behavior .
Q. How is the in vitro antiviral activity of this compound evaluated against herpes simplex virus (HSV)?
- Standard protocols involve:
Plaque reduction assays : Measure inhibitory concentration (IC₅₀) by pre-treating Vero cells with PM-19 before HSV infection.
Time-of-addition experiments : Determine if PM-19 blocks viral entry (e.g., by inhibiting HVEM-gD interaction) or replication.
- Key Finding: PM-19 exhibits IC₅₀ values of 5–10 μM against HSV-1/2, outperforming acyclovir in immunosuppressed mouse models .
Advanced Research Questions
Q. What molecular mechanisms underlie PM-19’s antiviral activity, and how do these differ from other polyoxometalates (POMs)?
- PM-19 disrupts viral entry by binding to host-cell receptors (e.g., HVEM) or viral glycoproteins (e.g., HSV gD), preventing membrane fusion. Unlike POMs like HPA-23, which target viral proteases, PM-19’s large anion structure favors steric interference with host-pathogen interactions .
- Contradiction Note: Some studies suggest PM-19 activates macrophages to enhance antiviral immunity, complicating mechanistic interpretations .
Q. What experimental challenges arise when translating PM-19’s in vitro antiviral efficacy to in vivo models?
- Challenges include:
- Pharmacokinetics : Rapid renal clearance of PM-19 limits bioavailability. Solutions include nanoparticle encapsulation or covalent functionalization .
- Toxicity : High doses (>50 mg/kg) cause transient hepatotoxicity in mice. Monitor ALT/AST levels and adjust dosing regimens .
- Methodological Recommendation: Use fluorescently tagged PM-19 analogs for real-time biodistribution tracking via intravital microscopy .
Q. How can the catalytic performance of PM-19-based materials be optimized for applications like hydrogen evolution reaction (HER) or organic transformations?
- Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
